1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione
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Overview
Description
1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Final Cyclization: The final step involves the cyclization of the intermediate compound to form the indole-2,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydroindoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, manganese dioxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active structures.
(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate: A compound with antifungal properties.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with potential therapeutic applications.
Uniqueness
1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is unique due to its specific combination of the indole core, piperazine moiety, and difluorophenyl group
Properties
CAS No. |
920284-69-1 |
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Molecular Formula |
C19H17F2N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-4-piperazin-1-ylindole-2,3-dione |
InChI |
InChI=1S/C19H17F2N3O2/c20-13-4-5-14(21)12(10-13)11-24-16-3-1-2-15(17(16)18(25)19(24)26)23-8-6-22-7-9-23/h1-5,10,22H,6-9,11H2 |
InChI Key |
SJQGWCUNVQCREL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)N(C(=O)C3=O)CC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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